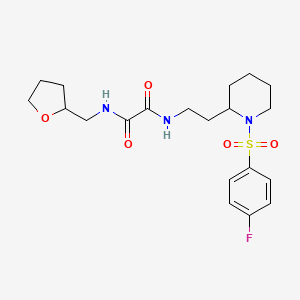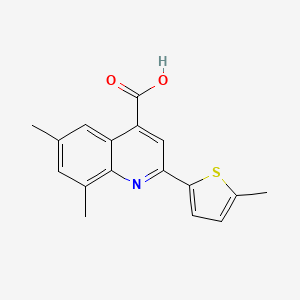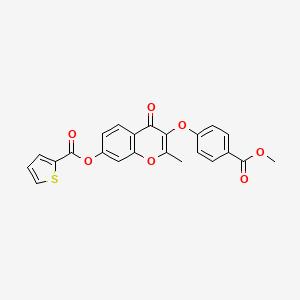
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H16O7S and its molecular weight is 436.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Ligand Applications
Researchers have explored the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, leveraging similar chromen-based compounds. These studies have shed light on potential applications in catalysis and materials science due to the unique electronic and structural properties of these complexes (Budzisz, Małecka, & Nawrot, 2004).
Photochromic Materials
Chromene chromium carbene complexes have been used in synthesizing naphthopyran and naphthopyrandione units present in photochromic materials. These materials are vital for developing light-sensitive surfaces, which have broad applications ranging from smart windows to UV protection coatings (Rawat, Prutyanov, & Wulff, 2006).
Polymer Chemistry
The electrochemical synthesis of polythiophenes and polyselenophenes showcases the utility of thiophene derivatives in creating electrically conductive polymers. These polymers are significant for their applications in electronic devices, including solar cells, LEDs, and transistors (Dian, Barbey, & Decroix, 1986).
Catalysis
In catalysis, the indium triflate-catalyzed microwave-assisted alkenylation of methoxyphenols leading to the synthesis of indenes and chromenes illustrates the versatility of related compounds in facilitating chemical transformations. These findings have implications for synthesizing complex organic molecules more efficiently (Rao, Kaswan, Parang, & Kumar, 2015).
Optical Properties
The photochemical synthesis of 4H-Thieno[3,2-c]chromene and their optical properties study highlights the potential of chromene derivatives in developing materials with unique photophysical characteristics. These materials could find applications in optical devices, sensors, and markers for various industrial purposes (Ulyankin et al., 2021).
Properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7S/c1-13-21(29-15-7-5-14(6-8-15)22(25)27-2)20(24)17-10-9-16(12-18(17)28-13)30-23(26)19-4-3-11-31-19/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNEVYIRPUMBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)OC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)



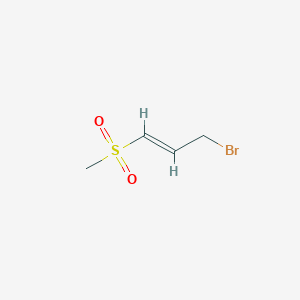
![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)
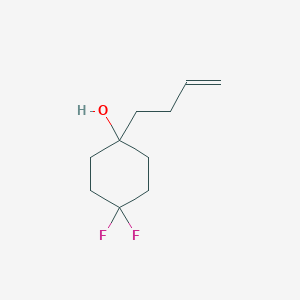
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)
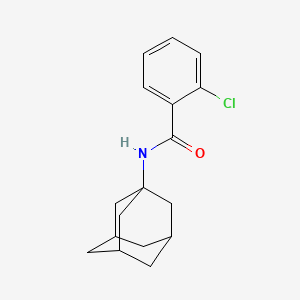
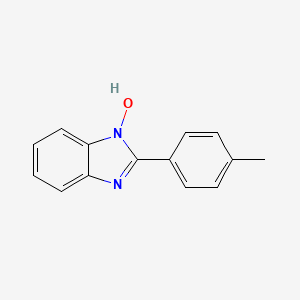
![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)
